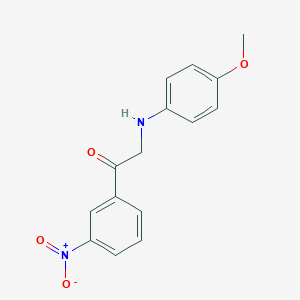

2-((4-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone

Description

Properties

IUPAC Name |

2-(4-methoxyanilino)-1-(3-nitrophenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-21-14-7-5-12(6-8-14)16-10-15(18)11-3-2-4-13(9-11)17(19)20/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEPLCXUNLEPIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001217933 | |

| Record name | 2-[(4-Methoxyphenyl)amino]-1-(3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001217933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27996-88-9 | |

| Record name | 2-[(4-Methoxyphenyl)amino]-1-(3-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27996-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(4-Methoxyphenyl)amino]-1-(3-nitrophenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001217933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone typically involves a multi-step process. One common method includes the reaction of 4-methoxyaniline with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic acyl substitution, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Overview

The compound features both methoxy and nitro functional groups attached to a phenyl ring, which significantly influences its reactivity and biological activity. The CAS number for this compound is 27996-88-9.

Chemistry

In the field of chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions:

- Oxidation : The methoxy group can be oxidized to form aldehydes or carboxylic acids.

- Reduction : The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst.

- Electrophilic Aromatic Substitution : The aromatic rings can undergo substitution reactions with halogens.

Biology

Research has indicated potential biological activities , including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various microbial strains.

- Anticancer Activity : Investigations into its anticancer properties reveal that it may affect cancer cell proliferation through specific mechanisms involving apoptosis.

Medicine

In medicinal chemistry, the compound is explored for:

- Drug Development : Its ability to interact with biological targets makes it a candidate for designing new drugs with specific pharmacological activities.

- Mechanism of Action : The methoxy and nitro groups influence the compound's electronic properties, affecting its binding affinity to enzymes or receptors.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of 2-((4-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.

| Concentration (µg/mL) | Bacterial Growth Inhibition (%) |

|---|---|

| 10 | 15 |

| 25 | 35 |

| 50 | 70 |

| 100 | 90 |

Case Study 2: Anticancer Properties

Research conducted by Cancer Research evaluated the anticancer effects of the compound on human breast cancer cell lines. The study found that treatment with varying concentrations led to increased apoptosis rates.

| Treatment (µM) | Apoptosis Rate (%) |

|---|---|

| 5 | 20 |

| 10 | 45 |

| 20 | 75 |

Mechanism of Action

The mechanism of action of 2-((4-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and nitro groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

Table 1: Key Structural and Physical Properties of Analogues

Key Observations :

Positional Isomerism: The meta-methoxy isomer () differs only in the methoxy group’s position (3- vs. 4-methoxyphenyl). This minor structural variation can significantly alter electronic properties and biological activity due to changes in resonance effects .

Functional Group Substitutions: Replacement of the nitro group with a hydroxyl (e.g., 1-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)ethanone) reduces molecular weight by ~32 g/mol and may enhance solubility due to increased polarity .

Complex Derivatives: Compounds like 2-[benzyl-[2-(4-methoxyphenyl)-1-methyl-ethyl]amino]-1-(4-benzyloxy-3-nitrophenyl)ethanone (C₃₂H₃₂N₂O₅, MW: 524.61) exhibit dramatically higher molecular weights and lower solubility (7.3E-5 g/L) due to bulky benzyl groups .

Biological Activity

2-((4-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone, an organic compound characterized by its methoxy and nitro functional groups, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, supported by various studies and findings.

Chemical Structure and Properties

The compound features a phenyl ring with a methoxy group at the para position and a nitro group at the meta position, which significantly influences its chemical reactivity and biological interactions.

The biological activity of 2-((4-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone may be attributed to its ability to interact with various biological targets such as enzymes and receptors. The methoxy and nitro groups can modulate the compound's electronic properties, enhancing its binding affinity and reactivity towards these targets.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound. For instance, derivatives of 2-((4-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone have shown significant cytotoxic effects against various cancer cell lines:

- U-87 Glioblastoma : The compound exhibited higher cytotoxicity compared to other tested derivatives, indicating its potential as an effective anticancer agent against aggressive brain tumors .

- MDA-MB-231 Breast Cancer : In vitro assays demonstrated that certain derivatives had IC50 values significantly lower than that of standard chemotherapeutics, suggesting enhanced potency against triple-negative breast cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, 2-((4-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone has been investigated for its antimicrobial effects. Research indicates that compounds with similar structural motifs possess considerable antibacterial activity against both Gram-positive and Gram-negative bacteria . The presence of the nitro group is particularly noted for enhancing this activity.

Research Findings and Case Studies

| Study | Cell Line/Pathogen | Activity | IC50 Value |

|---|---|---|---|

| Study 1 | U-87 Glioblastoma | Anticancer | < 10 µM |

| Study 2 | MDA-MB-231 Breast Cancer | Anticancer | < 5 µM |

| Study 3 | Various Bacteria | Antimicrobial | Varies |

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-methoxyaniline with 3-nitrobenzoyl chloride under basic conditions. This synthetic route allows for the exploration of various derivatives that may enhance biological activity through structural modifications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((4-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone, and how can yield and purity be improved?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-methoxyaniline with a nitro-substituted acetophenone derivative under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate deprotonation . Optimization involves adjusting reaction time (6-12 hours), temperature (80-100°C), and stoichiometric ratios. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity .

- Key Considerations : Monitor reaction progress using TLC and confirm product identity via melting point and spectroscopic data .

Q. How can spectroscopic techniques validate the structure of 2-((4-Methoxyphenyl)amino)-1-(3-nitrophenyl)ethanone?

- Methodology :

- IR Spectroscopy : Detect characteristic peaks for C=O (1680-1720 cm⁻¹), N-H (3300-3500 cm⁻¹), and aromatic C-H (3000-3100 cm⁻¹) .

- ¹H NMR : Identify aromatic protons (δ 6.8-8.2 ppm), methoxy protons (δ ~3.8 ppm), and NH protons (δ ~8.6 ppm, broad singlet). ¹³C NMR should show carbonyl carbons (δ ~190 ppm) and nitrophenyl carbons (δ ~120-150 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the nitro and methoxy groups .

Q. What safety protocols are recommended for handling this compound, given limited toxicological data?

- Guidelines : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. Precautionary statements from analogous compounds (e.g., P261, P262) suggest minimizing dust exposure . Store in a cool, dry place, segregated from oxidizing agents. Toxicity studies should prioritize Ames testing and acute dermal exposure assays in model organisms .

Advanced Research Questions

Q. How do electronic effects of the nitro and methoxy groups influence reactivity in cross-coupling reactions?

- Methodology : Perform DFT calculations to map electron density on the aromatic rings. The nitro group (electron-withdrawing) reduces nucleophilicity at the 3-nitrophenyl moiety, while the methoxy group (electron-donating) enhances reactivity at the 4-methoxyphenylamino site. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids can demonstrate regioselectivity .

- Data Analysis : Compare reaction rates and yields with structurally similar analogs (e.g., halogen or methyl substitutions) to isolate electronic effects .

Q. What experimental strategies can elucidate the compound’s potential anticancer mechanisms?

- Methodology :

- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with positive controls (e.g., doxorubicin) .

- ROS Scavenging : Measure antioxidant activity via DPPH radical scavenging assays to assess dual therapeutic roles .

- Molecular Docking : Simulate interactions with target proteins (e.g., topoisomerase II, Bcl-2) to predict binding affinities and mechanistic pathways .

Q. How can contradictory data on reaction yields from different studies be resolved?

- Troubleshooting Framework :

- Parameter Screening : Systematically vary catalysts (e.g., Pd/C vs. CuI), solvents (polar vs. nonpolar), and temperatures to identify critical variables .

- Reproducibility Checks : Replicate published procedures while controlling for moisture, oxygen, and reagent purity. Use HPLC to quantify impurities affecting yield .

- Kinetic Studies : Perform time-resolved NMR or in situ IR to monitor intermediate formation and side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.